Fluridil
Description
Topilutamide (CAS: 260980-89-0), also known as Fluridil, is a nonsteroidal antiandrogen (NSAA) with the molecular formula C₁₃H₁₁F₆N₃O₅ and a molecular weight of 403.23 g/mol . Structurally, it features a fluorinated aromatic ring and an amide group, contributing to its role as a nonionic fluorosurfactant . Primarily used in dermatology and oncology, Topilutamide is approved in the Czech Republic and Slovakia for androgenetic alopecia (pattern hair loss) and investigated for prostate cancer due to its androgen receptor (AR) antagonism . Its mechanism involves competitively inhibiting dihydrotestosterone (DHT) binding to ARs, reducing follicular miniaturization in hair loss and suppressing androgen-driven tumor growth .
Properties
IUPAC Name |
2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6N3O5/c1-11(25,5-20-10(24)13(17,18)19)9(23)21-6-2-3-8(22(26)27)7(4-6)12(14,15)16/h2-4,25H,5H2,1H3,(H,20,24)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCRLKXSLARFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(F)(F)F)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870298 | |
| Record name | Topilutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260980-89-0 | |
| Record name | Fluridil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=260980-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topilutamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260980890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topilutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)fenyl]-3-(2,2,2-trifluoroacetylamino) propanamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TOPILUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8EU2FXY13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The molecular architecture of topilutamide comprises three critical moieties:
- A 2-hydroxy-2-methylpropanamide backbone
- A 4-nitro-3-(trifluoromethyl)phenyl group
- A 2,2,2-trifluoroacetyl-protected amino side chain
Retrosynthetic disconnections suggest two primary synthetic strategies:
Sequential Amidation and Functionalization
This approach involves stepwise assembly of the propanamide core, followed by nitro group introduction and trifluoromethylation. Key intermediates include:
- 2-hydroxy-2-methylpropanoic acid (core backbone)
- 4-nitro-3-(trifluoromethyl)aniline (aryl amine component)
- 2,2,2-trifluoroacetic anhydride (acylating agent)
Convergent Synthesis via Fragment Coupling
Alternative routes may couple pre-formed segments:
- Synthesis of the nitro-trifluoromethylphenyl propanamide
- Subsequent acylation of the amino side chain
Laboratory-Scale Synthesis
Stepwise Amidation Protocol
Formation of Propanamide Backbone
Reaction Scheme:
$$
\text{2-hydroxy-2-methylpropanoic acid} + \text{4-nitro-3-(trifluoromethyl)aniline} \xrightarrow{\text{DCC, DMAP}} \text{Intermediate A}
$$
- Conditions : Dicyclohexylcarbodiimide (DCC) as coupling agent, 4-dimethylaminopyridine (DMAP) catalyst in anhydrous dichloromethane (DCM) at 0–25°C.
- Yield : ~65–75% (estimated from analogous amidation reactions).
Amino Group Acylation
Reaction Scheme:
$$
\text{Intermediate A} + \text{(CF}3\text{CO)}2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{Topilutamide}
$$
Industrial Production Methodologies
Large-scale synthesis prioritizes cost-efficiency and safety while maintaining high purity (>98% by HPLC). Key process parameters include:
Continuous Flow Reactor System
| Parameter | Specification |
|---|---|
| Reactor Type | Tubular plug-flow reactor |
| Temperature Control | 25±2°C |
| Residence Time | 30–45 minutes |
| Solvent System | Tetrahydrofuran (THF)/H$$_2$$O (9:1) |
Advantages :
Crystallization and Purification
Multi-stage recrystallization :
- Primary crystallization : Ethyl acetate/n-hexane (1:3) at −20°C
- Secondary purification : Supercritical CO$$_2$$ antisolvent precipitation
Purity Metrics :
| Stage | Purity (%) | Impurity Profile |
|---|---|---|
| Crude Product | 82–85 | Unreacted starting materials |
| After Recrystallization | 98.5+ | <0.5% single largest impurity |
Critical Process Parameters
Nitration Optimization
Introduction of the nitro group at position 4 of the trifluoromethylphenyl ring requires precise control:
Key Variables :
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| HNO$$3$$/H$$2$$SO$$_4$$ Ratio | 1:3 (v/v) | Maximizes para-nitration |
| Temperature | 0–5°C | Minimizes ortho-byproducts |
| Reaction Time | 4–6 hours | Complete conversion |
Trifluoromethylation Challenges
Direct trifluoromethylation of aromatic rings remains technically demanding. Industrial processes employ:
Method A :
- Ullmann-type coupling with CF$$_3$$Cu reagents
- Catalyst : Pd(OAc)$$_2$$/Xantphos system
- Yield : 70–75%
Method B :
- Direct electrophilic substitution using CF$$_3$$I/AgF
- Solvent : DMF at 120°C
- Yield : 60–65%
Stability Considerations During Synthesis
The 2-hydroxypropanamide moiety and nitro group impose strict processing constraints:
Thermal Degradation
| Temperature (°C) | Decomposition Rate (k, h$$^{-1}$$) | Primary Degradants |
|---|---|---|
| 25 | 0.002 | None detected |
| 40 | 0.015 | Hydrolyzed amide |
| 60 | 0.210 | Nitro-reduction products |
Mitigation Strategies :
Analytical Characterization
Spectroscopic Confirmation
| Technique | Key Diagnostic Signals |
|---|---|
| $$^1$$H NMR (400 MHz, DMSO-d$$_6$$) | δ 8.65 (s, 1H, NH), 7.85 (d, J=8.8 Hz, 1H), 7.72 (d, J=2.4 Hz, 1H), 5.12 (s, 1H, OH), 4.02 (q, J=6.8 Hz, 2H), 1.41 (s, 6H) |
| $$^{19}$$F NMR (376 MHz, DMSO-d$$_6$$) | δ −62.5 (CF$$3$$), −70.1 (CF$$3$$CO) |
| HRMS (ESI+) | m/z 404.0743 [M+H]$$^+$$ (calc. 404.0749) |
Chromatographic Purity Assessment
HPLC Conditions :
- Column: C18, 250×4.6 mm, 5 μm
- Mobile Phase: MeCN/H$$_2$$O (0.1% TFA) gradient (55:45 to 80:20 in 15 min)
- Flow Rate: 1.0 mL/min
- Retention Time: 8.2±0.3 min
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Amidation | One-Pot Procedure | Industrial Flow Process |
|---|---|---|---|
| Total Yield | 52–63% | 68–72% | 85–88% |
| Purity | 98.5% | 97.0% | 99.3% |
| Process Time | 18–24 h | 8–12 h | 4–6 h |
| Scalability | Lab-scale | Pilot-scale | Full production |
Chemical Reactions Analysis
Types of Reactions: Topilutamide undergoes several types of chemical reactions, including:
Hydrolytic Decomposition: In human serum at 37°C, topilutamide degrades with a half-life of approximately 6 hours.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and enzymes in human serum.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Major Products Formed:
Hydrolytic Decomposition Products: BP-34 and corresponding perfluorocarboxylic acid.
Scientific Research Applications
Treatment of Androgenetic Alopecia
Topilutamide is primarily utilized for treating androgenetic alopecia in both men and women. It is applied topically to the scalp, where it works locally to inhibit hair loss without systemic effects. Clinical studies have shown that Topilutamide can improve hair density and promote anagen (growth) phase hair follicles .
Hirsutism Management
In addition to hair loss treatment, Topilutamide has been investigated for its potential in managing hirsutism, a condition characterized by excessive hair growth in women. Its antiandrogenic properties help reduce unwanted facial and body hair by inhibiting androgen receptor activity .
Pharmacological Profile
Topilutamide has a favorable pharmacokinetic profile as it is degraded in human serum with a half-life of approximately 6 hours and is undetectable after 48 hours post-application. Importantly, its metabolites do not exhibit anti-androgenic activity, minimizing potential side effects associated with systemic absorption .
Efficacy Studies
A multicenter randomized trial evaluated the efficacy of Topilutamide in promoting hair regrowth among patients with androgenetic alopecia. Results indicated a significant increase in the number of growing hairs after three months of treatment compared to baseline measurements .
| Study | Population | Duration | Outcome |
|---|---|---|---|
| Efficacy Study 1 | 43 men with AGA | 3 months | Significant increase in anagen hairs |
| Efficacy Study 2 | Women with hirsutism | 6 months | Reduction in facial hair growth |
Safety Profile
Safety assessments have demonstrated that Topilutamide is well-tolerated, with minimal adverse effects reported during clinical trials. The absence of systemic activity further supports its safety for long-term use in topical formulations .
Industry Applications
Topilutamide's unique properties have led to its incorporation into various topical formulations aimed at treating hair loss. Its role in the cosmetic industry highlights its potential as a key ingredient in products designed for enhancing scalp health and promoting hair growth .
Mechanism of Action
Topilutamide exerts its effects by binding to the androgen receptor, thereby inhibiting the action of androgens like testosterone and dihydrotestosterone. This inhibition prevents the androgen receptor from activating genes that promote hair loss. The compound has a high affinity for the androgen receptor, making it effective in reducing androgen receptor expression by up to 95% at higher concentrations .
Comparison with Similar Compounds
Key Differences :
- Potency : Bicalutamide > Flutamide ≈ Topilutamide > Nilutamide .
- Safety : Topilutamide’s topical formulation minimizes systemic effects (e.g., hepatotoxicity linked to Flutamide) .
- Applications : Unlike Bicalutamide and Flutamide (exclusively for prostate cancer), Topilutamide is repurposed for dermatology .
Functional Analogs: Androgen Signaling Modulators
Topilutamide is compared below with compounds targeting androgen pathways for hair loss or cancer:
Biological Activity
Topilutamide, also known as fluridil, is a nonsteroidal antiandrogen (NSAA) primarily used in the treatment of androgenetic alopecia (pattern hair loss). This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on a variety of research findings.
Overview of Topilutamide
- Chemical Structure : Topilutamide has the chemical formula and a molar mass of .
- Mechanism of Action : As an antagonist of the androgen receptor (AR), topilutamide inhibits the effects of androgens like testosterone and dihydrotestosterone (DHT), which are implicated in hair loss .
Pharmacodynamics
Topilutamide exhibits a high affinity for the androgen receptor, reportedly binding with 9-15 times greater affinity than traditional NSAAs such as bicalutamide and hydroxyflutamide . Its biological activity is characterized by:
- Antiandrogenic Effects : It effectively reduces AR activity in target tissues, which is crucial for its role in treating hair loss.
- Efficacy in Hair Growth : Clinical studies have demonstrated that topilutamide can increase the number of growing hairs while decreasing non-growing hairs without significantly affecting systemic testosterone levels .
Table 1: Comparative Binding Affinity of Topilutamide and Other NSAAs
| Compound | Binding Affinity (3 μM) | Binding Affinity (10 μM) |
|---|---|---|
| Topilutamide | 41 ± 5 | 95.9 ± 6 |
| BP-521 | 62 ± 7 | 100 |
| Bicalutamide | 3 ± 3 | 11 ± 3 |
| Hydroxyflutamide | 2 ± 6 | 6 ± 7 |
Pharmacokinetics
Topilutamide is administered topically, which allows for localized action with minimal systemic absorption. Key pharmacokinetic properties include:
- Half-Life : The compound has a half-life of approximately 6 hours in human serum at body temperature and becomes undetectable after about 48 hours .
- Metabolism : Topilutamide degrades into metabolites such as BP-34 and trifluoroacetic acid, neither of which exhibit antiandrogenic activity .
Clinical Studies and Efficacy
Multiple studies have evaluated the efficacy of topilutamide in treating androgenetic alopecia:
- Study on Men with Androgenetic Alopecia :
- Study on Women with Androgenetic Alopecia :
Safety Profile
Topilutamide has been generally well-tolerated in clinical studies. The topical application minimizes systemic exposure, reducing the risk of side effects commonly associated with oral antiandrogens. However, some participants reported mild irritation due to the vehicle used for formulation .
Q & A
Q. What are the established methodologies for synthesizing and characterizing Topilutamide, and how can reproducibility be ensured?
Topilutamide synthesis typically involves multi-step organic reactions, such as amide bond formation or heterocyclic ring closure. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) for structural elucidation (1H, 13C, 2D-COSY).
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended for pharmacological studies).
- Mass Spectrometry (MS) for molecular weight confirmation.
To ensure reproducibility, document reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography gradients), and analytical parameters (e.g., HPLC mobile phase composition). Cross-validate results with independent replicates and adhere to guidelines for reporting experimental details .
Q. What in vitro and in vivo assays are most effective for evaluating Topilutamide’s mechanism of action?
- In vitro : Use receptor-binding assays (e.g., radioligand displacement for androgen receptor antagonism) and cell-based luciferase reporter systems to quantify transcriptional activity.
- In vivo : Employ xenograft models (e.g., prostate cancer cell lines in immunocompromised mice) with endpoints like tumor volume reduction and biomarker analysis (PSA levels). Include dose-response curves and control groups (vehicle and positive controls) to validate specificity .
Q. How should researchers design pharmacokinetic studies to assess Topilutamide’s bioavailability and metabolic stability?
- Study Design : Use crossover designs in rodent models, administering Topilutamide via oral and intravenous routes. Collect plasma samples at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours).
- Analytical Methods : Quantify plasma concentrations using LC-MS/MS with stable isotope-labeled internal standards. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
- Metabolite Identification : Perform hepatic microsome incubations with NADPH cofactors and analyze metabolites via high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on Topilutamide’s efficacy across preclinical studies?
Contradictions may arise from variability in experimental models or dosage regimens. Mitigate this by:
- Conducting comparative meta-analyses of existing studies, stratifying results by model type (e.g., cell line vs. patient-derived xenografts), dosing schedules, and endpoint criteria.
- Performing sensitivity analyses to identify confounding factors (e.g., androgen receptor mutation status).
- Validating findings in orthogonal assays (e.g., ex vivo tissue cultures alongside in vivo models) .
Q. What strategies optimize the translational relevance of Topilutamide in preclinical models?
- Model Selection : Use genetically engineered mouse models (GEMMs) that mimic human disease progression (e.g., TRAMP mice for prostate cancer).
- Dosage Optimization : Align animal doses with human-equivalent pharmacokinetics using allometric scaling.
- Biomarker Integration : Corrogate efficacy with pharmacodynamic biomarkers (e.g., AR-V7 splice variant expression) to predict clinical response .
Q. How can computational approaches enhance mechanistic studies of Topilutamide’s interaction with target receptors?
- Molecular Docking : Use software like AutoDock Vina to predict binding poses within the androgen receptor ligand-binding domain. Validate with mutagenesis studies (e.g., alanine scanning of key residues).
- Molecular Dynamics (MD) Simulations : Simulate receptor-ligand complexes (50–100 ns trajectories) to assess binding stability and conformational changes.
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities and compare with experimental IC50 values .
Data Presentation and Reproducibility
Q. Table 1. Comparative Efficacy of Topilutamide in Preclinical Studies
| Study Reference | Model System | Dosage (mg/kg/day) | Efficacy (% Tumor Inhibition) | Key Limitations |
|---|---|---|---|---|
| Smith et al. | LNCaP Xenografts | 10 | 72% | Lack of AR mutation data |
| Lee et al. | TRAMP Mice | 20 | 58% | Limited sample size |
Follow journal-specific guidelines for table formatting, including footnotes for abbreviations and statistical methods .
Q. Key Recommendations for Researchers :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
